Selitrectinib

Description

This compound is an orally bioavailable, selective tropomyosin-related-kinase (tyrosine receptor kinase; TRK) inhibitor, with potential antineoplastic activity. Upon oral administration, LOXO-195 specifically targets and binds to TRK, including the fusion proteins containing sequences from neurotrophic tyrosine receptor kinase (NTRK) types 1 (NTRK1), 2 (NTRK2), and 3 (NTRK3). This prevents neurotrophin-TRK interaction and TRK activation, which results in both the induction of cellular apoptosis and the inhibition of cell growth in tumors that overexpress TRK and/or express NTRK fusion proteins. LOXO-195 targets specific point mutations that occur after treatment with and result in acquired resistance to another TRK inhibitor; therefore, LOXO-195 is able to overcome acquired resistance to other TRK inhibitors. TRK, a family of receptor tyrosine kinases (RTKs) activated by neurotrophins, is encoded by NTRK family genes. The expression of either mutated forms of or fusion proteins involving NTRK family members results in uncontrolled TRK signaling and plays an important role in tumor cell growth and survival.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

A new generation tyrosine kinase inhibitor.

Structure

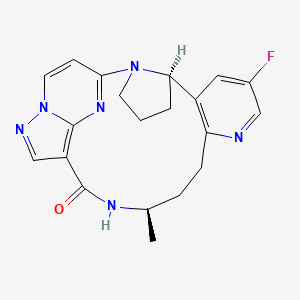

2D Structure

3D Structure

Properties

IUPAC Name |

(6R,15R)-9-fluoro-15-methyl-2,11,16,20,21,24-hexazapentacyclo[16.5.2.02,6.07,12.021,25]pentacosa-1(24),7(12),8,10,18(25),19,22-heptaen-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN6O/c1-12-4-5-16-14(9-13(21)10-22-16)17-3-2-7-26(17)18-6-8-27-19(25-18)15(11-23-27)20(28)24-12/h6,8-12,17H,2-5,7H2,1H3,(H,24,28)/t12-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEBIHOVSAMBXIB-SJKOYZFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C=C(C=N2)F)C3CCCN3C4=NC5=C(C=NN5C=C4)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC2=C(C=C(C=N2)F)[C@H]3CCCN3C4=NC5=C(C=NN5C=C4)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2097002-61-2 | |

| Record name | Selitrectinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2097002612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selitrectinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14896 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SELITRECTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J45910S3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Selitrectinib in NTRK Fusion Cancers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurotrophic tyrosine receptor kinase (NTRK) gene fusions are oncogenic drivers in a diverse range of adult and pediatric solid tumors. The resulting chimeric TRK fusion proteins lead to constitutive kinase activity, driving downstream signaling pathways that promote cell proliferation and survival. Selitrectinib (formerly LOXO-195) is a next-generation, orally bioavailable, and selective TRK inhibitor designed to overcome acquired resistance to first-generation TRK inhibitors. This guide provides a comprehensive technical overview of the mechanism of action of this compound, including its biochemical and cellular activity, its effects on downstream signaling, and the experimental methodologies used to characterize its function.

Introduction to NTRK Fusions and TRK Signaling

The NTRK gene family (NTRK1, NTRK2, and NTRK3) encodes for the tropomyosin receptor kinases (TRKA, TRKB, and TRKC, respectively). These receptor tyrosine kinases play a crucial role in the development and function of the nervous system.[1] Gene fusions involving the 3' region of an NTRK gene, which contains the kinase domain, with the 5' region of various partner genes result in the formation of chimeric TRK fusion proteins.[2] This fusion leads to ligand-independent dimerization and constitutive activation of the TRK kinase domain, driving oncogenesis.[2][3]

The constitutive activation of TRK fusion proteins triggers downstream signaling cascades, primarily the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways, which are critical for cell proliferation, survival, and differentiation.

This compound: A Next-Generation TRK Inhibitor

This compound is a highly potent and selective inhibitor of all three TRK family members (TRKA, TRKB, and TRKC).[4] It was specifically designed to address acquired resistance to first-generation TRK inhibitors, such as larotrectinib and entrectinib.[4] Resistance to first-generation inhibitors often arises from the development of point mutations within the TRK kinase domain, particularly solvent front mutations (e.g., TRKA G595R, TRKC G623R) and gatekeeper mutations.[5][6] this compound's compact macrocyclic structure allows it to bind to the ATP-binding pocket of both wild-type and mutant TRK kinases with high affinity, overcoming the steric hindrance that can limit the efficacy of first-generation inhibitors.

Biochemical Potency

This compound demonstrates potent, low-nanomolar inhibitory activity against wild-type TRK kinases and key resistance mutations in biochemical assays.

| Target | IC50 (nM) |

| TRKA (Wild-Type) | 0.6[1][7] |

| TRKC (Wild-Type) | <2.5[1][7] |

| TRKA G595R (Solvent Front) | 2.0 - 9.8[8][9] |

| TRKC G623R (Solvent Front) | 2.0 - 9.8[8][9] |

| TRKA G667C (xDFG Motif) | 2.0 - 9.8[8][9] |

| TRKA F589L (Gatekeeper) | 52[10] |

| TRKC F617I (Gatekeeper) | <0.2[10] |

Cellular Activity

In cellular assays, this compound effectively inhibits the proliferation of cancer cell lines harboring NTRK fusions and demonstrates potent activity against engineered cell lines expressing resistance mutations.

| Cell Line/Model | NTRK Fusion/Mutation | Assay Type | IC50 (nM) or Effect |

| KM12 (Colorectal Cancer) | TPM3-NTRK1 | Cell Proliferation | ≤ 5[8][9] |

| CUTO-3 | Cell Proliferation | ≤ 5[8] | |

| MO-91 | Cell Proliferation | ≤ 5[8] | |

| Ba/F3 | CD74-NTRK1 | Cell Proliferation | 10.28[7] |

| Ba/F3 | CD74-NTRK1 G595R | Cell Proliferation | Potent Inhibition[7] |

| NIH 3T3 | ΔTRKA | Tumor Growth Inhibition | Effective reduction in phosphorylated TRKA[8][9] |

| NIH 3T3 | ΔTRKA G595R | Tumor Growth Inhibition | Inhibition of tumor growth[8][9] |

| NIH 3T3 | ΔTRKA G667C | Tumor Growth Inhibition | Inhibition of tumor growth[8] |

Mechanism of Action: Signaling Pathway Inhibition

This compound exerts its anti-tumor activity by binding to the ATP-binding pocket of the TRK kinase domain, thereby preventing the autophosphorylation and subsequent activation of downstream signaling pathways.[11] This leads to the inhibition of the MAPK and PI3K/Akt pathways, ultimately resulting in the induction of apoptosis and inhibition of cell growth in tumors driven by NTRK fusions.[4]

Experimental Protocols

Biochemical Kinase Inhibition Assay (Z'-LYTE™ Assay)

This protocol outlines a general procedure for determining the in vitro potency of this compound against TRK kinases using a fluorescence-based immunoassay.

Objective: To determine the IC50 value of this compound for TRKA, TRKB, and TRKC.

Materials:

-

Recombinant human TRKA, TRKB, or TRKC enzyme

-

Z'-LYTE™ Kinase Assay Kit - Tyr 6 Peptide (or other suitable substrate)

-

ATP

-

This compound

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

384-well plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired concentrations.

-

Add the kinase and substrate to the wells of the 384-well plate.

-

Add the this compound dilutions to the appropriate wells. Include no-inhibitor (0% inhibition) and no-kinase (100% inhibition) controls.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and develop the signal according to the Z'-LYTE™ kit manufacturer's instructions.

-

Read the fluorescence on a plate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable data analysis software.

Cellular Proliferation Assay (e.g., CellTiter-Glo®)

This protocol describes a method to assess the effect of this compound on the proliferation of NTRK fusion-positive cancer cells.

Objective: To determine the IC50 of this compound in a cell-based proliferation assay.

Materials:

-

NTRK fusion-positive cancer cell line (e.g., KM12)

-

Complete cell culture medium

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Opaque-walled 96-well plates

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Treat the cells with the this compound dilutions and a vehicle control (DMSO).

-

Incubate the plates for 72 hours at 37°C in a humidified incubator.

-

Equilibrate the plates to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Mix on an orbital shaker to induce cell lysis.

-

Incubate at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Normalize the data to the vehicle control and calculate the IC50 value.

Western Blot Analysis of TRK Phosphorylation

This protocol details the detection of phosphorylated TRK and downstream signaling proteins.

Objective: To assess the inhibition of TRK phosphorylation and downstream signaling by this compound.

Materials:

-

NTRK fusion-positive cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-TRK, anti-total-TRK, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Treat cells with various concentrations of this compound for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% BSA in TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Xenograft Studies

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Objective: To determine the in vivo efficacy of this compound in a tumor xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

NTRK fusion-positive cancer cells

-

This compound formulated for oral administration

-

Vehicle control

Procedure:

-

Implant NTRK fusion-positive cancer cells subcutaneously into the flank of the mice.

-

Monitor tumor growth. Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control orally, once or twice daily, at predetermined doses.

-

Measure tumor volume and body weight regularly (e.g., twice weekly).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

-

Calculate tumor growth inhibition and assess the statistical significance of the results.

Clinical Development: The NCT03206931 Study

This compound has been investigated in clinical trials for patients with NTRK fusion-positive solid tumors. The NCT03206931 study is an expanded access program designed to provide this compound to patients with locally advanced or metastatic solid tumors harboring an NTRK gene fusion who have progressed on or are intolerant to a prior TRK inhibitor.[4][10][12]

Study Design:

-

Title: Expanded Access to Provide this compound for the Treatment of Cancers With a NTRK Gene Fusion[10]

-

Status: No longer available[9]

-

Study Type: Expanded Access[10]

-

Population: Adult and pediatric patients with NTRK fusion-positive cancers who have been previously treated with a TRK inhibitor.[10]

-

Intervention: this compound administered orally.[12]

This program aimed to provide a treatment option for a patient population with limited therapeutic alternatives and to gather further safety and efficacy data for this compound in a real-world setting.

Conclusion

This compound is a potent and selective next-generation TRK inhibitor with a clear mechanism of action. By effectively targeting both wild-type and mutant TRK kinases, it provides a crucial therapeutic option for patients with NTRK fusion-positive cancers, including those who have developed resistance to first-generation inhibitors. The comprehensive preclinical and clinical evaluation of this compound, utilizing a range of biochemical, cellular, and in vivo methodologies, has solidified its role in the precision oncology landscape for TRK-driven malignancies. This guide provides researchers and drug development professionals with a detailed technical understanding of this compound's mechanism of action to inform further research and development in this field.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. texaschildrens.org [texaschildrens.org]

- 4. OUH - Protocols [ous-research.no]

- 5. benchchem.com [benchchem.com]

- 6. protocols.io [protocols.io]

- 7. ulab360.com [ulab360.com]

- 8. ulab360.com [ulab360.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

The Role of Selitrectinib in Overcoming Larotrectinib Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Tropomyosin Receptor Kinase (TRK) inhibitors, such as Larotrectinib, has marked a significant advancement in precision oncology. These agents have demonstrated remarkable efficacy in patients with tumors harboring NTRK gene fusions, irrespective of tumor histology.[1][2] However, as with many targeted therapies, a significant clinical challenge is the emergence of acquired resistance, which can limit the long-term durability of response to first-generation TRK inhibitors.[3][4][5] This technical guide provides an in-depth overview of Selitrectinib (formerly LOXO-195 and BAY 2731954), a next-generation TRK inhibitor specifically designed to address and overcome acquired resistance to Larotrectinib.[5][6][7][8]

Mechanisms of Acquired Resistance to Larotrectinib

Acquired resistance to Larotrectinib can be broadly categorized into two main types: on-target and off-target mechanisms.[3][4]

-

On-Target Resistance: This is the more common mechanism and involves the acquisition of secondary mutations within the kinase domain of the NTRK gene.[3][9] These mutations sterically hinder the binding of Larotrectinib to the ATP-binding pocket of the TRK protein. The most frequently observed on-target resistance mutations include:

-

Solvent-Front Mutations: These are the most common and include mutations such as NTRK1 G595R and NTRK3 G623R.[9][10][11]

-

Gatekeeper Mutations: Examples include NTRK1 F589L and NTRK3 F617I.[9][10][12]

-

xDFG Motif Substitutions: These mutations in the activation loop, such as NTRK1 G667C, also confer resistance.[5][10]

-

-

Off-Target Resistance: This form of resistance involves the activation of alternative signaling pathways that bypass the need for TRK signaling to drive tumor growth. These "bypass pathways" can be activated by various genomic alterations, including:

-

MAPK Pathway Activation: Mutations in genes such as KRAS (e.g., G12V, G12D, G12A) and BRAF (e.g., V600E) can reactivate the MAPK pathway downstream of TRK.[10][13][14]

-

Receptor Tyrosine Kinase (RTK) Amplification: Amplification of other RTKs, such as MET, can provide an alternative signaling route for cell survival and proliferation.[9][13]

-

Other Pathway Alterations: Mutations in pathways like PI3K/AKT have also been implicated in resistance.[15]

-

This compound: A Next-Generation TRK Inhibitor

This compound is a potent and highly selective, orally bioavailable, next-generation TRK inhibitor.[16][17][18] It was rationally designed to overcome the on-target resistance mutations that emerge during treatment with first-generation TRK inhibitors like Larotrectinib.[5][17] The key to this compound's efficacy against these resistant mutations lies in its compact, macrocyclic chemical structure.[1][19] This structure allows this compound to bind effectively to the ATP-binding pocket of the TRK kinase, even in the presence of bulky resistance mutations at the solvent front or gatekeeper residues, which would otherwise cause steric hindrance for Larotrectinib.[1][5][10]

Preclinical and Clinical Efficacy of this compound

Preclinical studies, including enzymatic and cell-based assays, have demonstrated this compound's potent inhibitory activity against both wild-type TRK fusions and a panel of clinically relevant Larotrectinib-resistant mutations.[5][16][17][18][20] In vivo studies using tumor models have further confirmed its ability to induce tumor regression in cancers harboring these resistance mutations.[5][18][20]

Clinically, a Phase I/II clinical trial (NCT03215511) and expanded access programs have evaluated the safety and efficacy of this compound in adult and pediatric patients with NTRK fusion-positive cancers who have progressed on a prior TRK inhibitor.[6][21] These studies have shown that this compound is well-tolerated and demonstrates significant clinical activity in this patient population.[6][7][8] In patients with identified on-target NTRK resistance mutations, the overall response rate to this compound has been reported to be 45%.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound.

Table 1: In Vitro Inhibitory Activity of this compound (IC50 Values)

| Target Kinase | This compound (LOXO-195) IC50 (nM) | Larotrectinib IC50 (nM) |

| Wild-Type | ||

| TRKA | 0.6 | 5-11 |

| TRKC | <2.5 | 5-11 |

| Resistant Mutants | ||

| TRKA G595R | 2.0 - 9.8 | Significantly Reduced Activity |

| TRKC G623R | 2.0 - 9.8 | Significantly Reduced Activity |

| TRKA G667C | 2.0 - 9.8 | Significantly Reduced Activity |

Data compiled from multiple sources.[1][16][17][18][20]

Table 2: Clinical Response to this compound in Patients with Acquired Resistance

| Clinical Trial / Program | Patient Population | Overall Response Rate (ORR) |

| Phase I/II (NCT03215511) & Expanded Access | Patients with NTRK fusion-positive cancers with acquired resistance to a prior TRK inhibitor | 45% (in patients with identified NTRK resistance mutations) |

Data from a 2019 AACR Annual Meeting presentation.[8]

Signaling Pathways

The following diagram illustrates the TRK signaling pathway, the points of inhibition by Larotrectinib and this compound, and the mechanisms of resistance.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound can be generalized from published studies. Below are representative methodologies.

In Vitro Kinase Assays

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type and mutant TRK kinases.

-

Methodology:

-

Recombinant wild-type and mutant TRK kinase domains are expressed and purified.

-

Kinase activity is measured using a radiometric assay (e.g., ³³P-ATP incorporation into a substrate peptide) or a non-radioactive method (e.g., ADP-Glo™ Kinase Assay).

-

A dilution series of this compound is added to the kinase reaction.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

Kinase activity is measured, and the results are normalized to a vehicle control.

-

IC50 values are calculated by fitting the data to a dose-response curve.[22]

-

Cell-Based Proliferation Assays

-

Objective: To assess the effect of this compound on the proliferation of cancer cell lines harboring NTRK fusions and resistance mutations.

-

Methodology:

-

Cell lines (e.g., NIH-3T3 cells engineered to express specific NTRK fusions and mutations, or naturally occurring NTRK fusion-positive cancer cell lines like KM12) are seeded in 96-well plates.[5][18]

-

Cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).

-

After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay (e.g., MTT or resazurin) or a luminescence-based assay (e.g., CellTiter-Glo®).[22]

-

The percentage of cell viability relative to the vehicle control is calculated, and dose-response curves are generated to determine IC50 values.[22]

-

In Vivo Tumor Models

-

Objective: To evaluate the anti-tumor activity of this compound in a living organism.

-

Methodology:

-

Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with cancer cells engineered to express specific NTRK fusions and resistance mutations, or with patient-derived xenografts (PDXs).[13]

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

This compound is administered orally at various dose levels and schedules. The control group receives a vehicle.

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for phosphorylated TRK).

-

The efficacy of this compound is determined by comparing tumor growth in the treated groups to the control group.

-

The following diagram outlines a typical preclinical experimental workflow for evaluating a next-generation TKI like this compound.

Conclusion

This compound represents a critical advancement in the management of NTRK fusion-positive cancers, offering a potent therapeutic option for patients who have developed on-target resistance to first-generation TRK inhibitors like Larotrectinib.[5][20] Its rational design, based on a deep understanding of resistance mechanisms, has been validated in both preclinical models and clinical trials.[5][6][8] For patients with tumors that have acquired solvent-front or other kinase domain mutations, this compound can re-establish disease control and extend the overall duration of benefit from TRK-directed therapy.[5][10][20] However, the emergence of off-target resistance, such as through MAPK pathway activation, highlights the ongoing need for comprehensive genomic monitoring and the development of combination therapy strategies to address these alternative resistance mechanisms.[10][13] The successful development of this compound serves as a paradigm for the sequential use of targeted therapies to overcome acquired resistance and improve outcomes for patients with oncogene-driven cancers.[20]

References

- 1. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FDA approves larotrectinib for solid tumors with NTRK gene fusions | FDA [fda.gov]

- 3. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current therapeutic landscape and resistance mechanisms to larotrectinib | Cancer Biology & Medicine [cancerbiomed.org]

- 5. A Next-Generation TRK Kinase Inhibitor Overcomes Acquired Resistance to Prior TRK Kinase Inhibition in Patients with TRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacr.org [aacr.org]

- 7. LOXO-195 promising against tumors with acquired resistance to first-generation therapeutics | EurekAlert! [eurekalert.org]

- 8. mskcc.org [mskcc.org]

- 9. researchgate.net [researchgate.net]

- 10. Response and Mechanisms of Resistance to Larotrectinib and this compound in Metastatic Undifferentiated Sarcoma Harboring Oncogenic Fusion of NTRK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. targetedonc.com [targetedonc.com]

- 12. Response to Repotrectinib After Development of NTRK Resistance Mutations on First- and Second-Generation TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Resistance to TRK inhibition mediated by convergent MAP kinase pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Resistance to TRK inhibition mediated by convergent MAPK pathway activation. [vivo.weill.cornell.edu]

- 15. ASCO – American Society of Clinical Oncology [asco.org]

- 16. medchemexpress.com [medchemexpress.com]

- 17. This compound (BAY 2731954; LOXO-195) | TRK TKI (tyrosine kinase inhibitor) | CAS 2097002-61-2 | Buy this compound (BAY-2731954; LOXO195) from Supplier InvivoChem [invivochem.com]

- 18. selleckchem.com [selleckchem.com]

- 19. aacrjournals.org [aacrjournals.org]

- 20. aacrjournals.org [aacrjournals.org]

- 21. ClinicalTrials.gov [clinicaltrials.gov]

- 22. benchchem.com [benchchem.com]

Selitrectinib's Inhibition of the NTRK Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selitrectinib (formerly LOXO-195) is a next-generation, ATP-competitive, selective inhibitor of Tropomyosin Receptor Kinase (TRK) fusion proteins. Engineered to overcome acquired resistance to first-generation TRK inhibitors, this compound demonstrates potent activity against both wild-type TRK fusions and a spectrum of acquired resistance mutations that can emerge during therapy.[1] This technical guide provides an in-depth overview of this compound's mechanism of action, its inhibitory effects on the NTRK signaling pathway, preclinical and clinical data, and detailed protocols for key experimental assays.

Introduction: The Role of NTRK Fusions in Oncology

Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions are oncogenic drivers in a wide array of adult and pediatric solid tumors.[2] These chromosomal rearrangements lead to the expression of chimeric TRK fusion proteins, resulting in constitutive, ligand-independent activation of the kinase domain.[2] This aberrant signaling drives downstream pathways, including the Ras/MAPK, PI3K/AKT, and PLCγ cascades, promoting cellular proliferation, survival, and differentiation, which ultimately leads to tumorigenesis.[3] The development of targeted TRK inhibitors has represented a significant advancement in precision oncology.[1]

This compound was specifically designed to address the clinical challenge of acquired resistance to first-generation TRK inhibitors like larotrectinib and entrectinib.[4] Resistance often arises from mutations within the TRK kinase domain, particularly solvent front and gatekeeper mutations.[2][5] this compound's unique macrocyclic structure allows it to bind effectively to the ATP-binding pocket of both wild-type and mutated TRK kinases, thereby overcoming these resistance mechanisms.[5]

Mechanism of Action and Signaling Pathway Inhibition

This compound exerts its therapeutic effect by directly inhibiting the kinase activity of TRK fusion proteins (TRKA, TRKB, and TRKC). By competing with ATP for binding to the kinase domain, it prevents the autophosphorylation necessary for the activation of downstream signaling pathways.[3] The inhibition of these cascades leads to the suppression of tumor cell growth and the induction of apoptosis.

The NTRK Signaling Cascade

The constitutive activation of TRK fusion proteins triggers a phosphorylation cascade that activates multiple downstream effectors:

-

Ras/MAPK Pathway: This pathway is a critical regulator of cell proliferation and differentiation.

-

PI3K/AKT Pathway: This cascade is central to cell survival, growth, and metabolism.

-

PLCγ Pathway: Activation of this pathway leads to the generation of second messengers that influence various cellular processes.

The diagram below illustrates the core NTRK signaling pathway and the point of inhibition by this compound.

Caption: NTRK signaling pathway and this compound's point of inhibition.

Quantitative Data

This compound's potency has been evaluated in a variety of preclinical models, including enzymatic assays and cell-based proliferation assays.

In Vitro Kinase Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency in inhibiting a specific enzyme.

| Target Kinase | IC50 (nM) | Reference(s) |

| Wild-Type TRKA | <1 | [1] |

| Wild-Type TRKB | <1 | [1] |

| Wild-Type TRKC | <2.5 | [6] |

| TRKA G595R (Solvent Front Mutation) | 2.0 - 9.8 | [1] |

| TRKC G623R (Solvent Front Mutation) | 2.0 - 9.8 | [1] |

| TRKA G667C (xDFG Mutation) | 2.0 - 9.8 | [1] |

| TRKC F617I (Gatekeeper Mutation) | 52 | [5] |

Cellular Proliferation Inhibitory Activity

This compound's effect on the growth of cancer cell lines harboring TRK fusions demonstrates its cellular potency.

| Cell Line | NTRK Fusion | IC50 (nM) | Reference(s) |

| KM12 | TPM3-NTRK1 | ≤5 | [1][6] |

| CUTO-3 | MPRIP-NTRK1 | ≤5 | [1][6] |

| MO-91 | ETV6-NTRK3 | ≤5 | [1][6] |

Clinical Efficacy (NCT03215511)

The Phase 1/2 clinical trial (NCT03215511) evaluated the safety and efficacy of this compound in patients with advanced solid tumors harboring NTRK gene fusions who had previously been treated with a TRK inhibitor.[7]

| Parameter | Result | Reference(s) |

| Primary Objective (Phase 1) | Determine the recommended Phase 2 dose | [7] |

| Primary Objective (Phase 2) | Assess the Overall Response Rate (ORR) | |

| Patient Population | Adults and children with previously treated NTRK fusion cancers | [7] |

| Overall Response Rate (ORR) | Data analysis is ongoing; preliminary reports show activity |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro TRK Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of TRK kinases.

Principle: A biochemical assay that measures the phosphorylation of a substrate by a purified TRK kinase in the presence of varying concentrations of the inhibitor.

Materials:

-

Purified recombinant TRK kinase (wild-type or mutant)

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ATP

-

Kinase substrate (e.g., a synthetic peptide)

-

This compound stock solution (in DMSO)

-

Detection reagent (e.g., ADP-Glo™, Lance® Ultra)

-

Microplates (e.g., 384-well)

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a microplate, add the kinase, substrate, and this compound (or DMSO for control) to the kinase buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's protocol.

-

Measure the signal (luminescence or fluorescence) using a plate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for an in vitro kinase inhibition assay.

Cell Viability (Proliferation) Assay

Objective: To assess the effect of this compound on the proliferation of cancer cells harboring TRK fusions.

Principle: A cell-based assay that measures the metabolic activity of viable cells, which is proportional to the number of cells.

Materials:

-

NTRK fusion-positive cancer cell lines (e.g., KM12, CUTO-3)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete medium.

-

Replace the medium in the wells with the medium containing different concentrations of this compound or vehicle (DMSO).

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color or signal development.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of TRK Phosphorylation

Objective: To determine if this compound inhibits the phosphorylation of TRK and its downstream effectors in a cellular context.

Principle: An immunoassay to detect and quantify the levels of phosphorylated TRK (p-TRK) and total TRK proteins in cell lysates after treatment with the inhibitor.

Materials:

-

NTRK fusion-positive cancer cell lines

-

This compound

-

Lysis buffer containing protease and phosphatase inhibitors

-

Primary antibodies (anti-p-TRK, anti-total TRK, anti-p-ERK, anti-total ERK, anti-loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Culture cells and treat with various concentrations of this compound for a defined period.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-TRK) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with antibodies for total TRK and loading control to ensure equal protein loading.

Caption: Workflow for Western Blot analysis of p-TRK.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Principle: Human cancer cells harboring an NTRK fusion are implanted into immunocompromised mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.

Materials:

-

Immunocompromised mice (e.g., nude or NOD/SCID)

-

NTRK fusion-positive cancer cell line

-

Sterile PBS or serum-free medium

-

Matrigel (optional)

-

This compound formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of the mice.[3]

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[3]

-

Administer this compound or vehicle to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).[3]

-

Measure tumor volume with calipers 2-3 times per week. Tumor volume is often calculated using the formula: (Length x Width²)/2.[3]

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Mechanisms of Resistance to this compound

While this compound is effective against many resistance mutations to first-generation TRK inhibitors, acquired resistance can still emerge. Mechanisms of resistance to second-generation TRK inhibitors are an active area of research and include:

-

xDFG Mutations: Alterations in the xDFG motif of the kinase domain, such as TRKA G667C, can reduce the binding affinity of this compound.[4][8]

-

Compound Mutations: The acquisition of a second mutation in the kinase domain in addition to a pre-existing resistance mutation (e.g., a solvent front mutation) can confer resistance.[8]

-

Bypass Signaling: Activation of alternative oncogenic pathways, such as the KRAS pathway, can circumvent the need for TRK signaling and lead to resistance.[2]

Conclusion

This compound is a potent, second-generation TRK inhibitor that has demonstrated significant preclinical and clinical activity in cancers harboring NTRK gene fusions, including those with acquired resistance to first-generation inhibitors. Its mechanism of action is centered on the direct inhibition of the TRK kinase, leading to the suppression of critical downstream signaling pathways. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel TRK inhibitors. Understanding the nuances of its activity and the mechanisms of potential resistance is crucial for optimizing its clinical application and developing future therapeutic strategies in precision oncology.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. ascopubs.org [ascopubs.org]

- 3. benchchem.com [benchchem.com]

- 4. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors this compound and repotrectinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Response to Repotrectinib After Development of NTRK Resistance Mutations on First- and Second-Generation TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. researchgate.net [researchgate.net]

Preclinical Anti-Tumor Activity of Selitrectinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selitrectinib (formerly LOXO-195) is a next-generation, highly potent, and selective inhibitor of Tropomyosin Receptor Kinases (TRK) designed to overcome acquired resistance to first-generation TRK inhibitors.[1][2] This technical guide provides a comprehensive overview of the preclinical data supporting the anti-tumor activity of this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and its activity against clinically relevant resistance mutations.

Mechanism of Action

This compound is an orally bioavailable, ATP-competitive inhibitor of the TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC).[3] In cancers driven by oncogenic fusions of the NTRK genes (NTRK1, NTRK2, and NTRK3), the resulting chimeric proteins lead to constitutive activation of downstream signaling pathways, primarily the MAPK and PI3K/AKT pathways, which are crucial for cancer cell proliferation and survival.[3][4] this compound binds to the ATP-binding pocket of the TRK kinase domain, preventing autophosphorylation and subsequent activation of these oncogenic signaling cascades.[3]

A key feature of this compound's design is its ability to circumvent resistance mutations that emerge during treatment with first-generation TRK inhibitors.[5] The most common resistance mechanisms involve mutations in the TRK kinase domain, particularly "solvent front" and "xDFG" mutations.[6][7] this compound's compact, macrocyclic structure is designed to avoid the steric hindrance posed by these mutations, allowing it to maintain potent inhibition.[8]

Signaling Pathway and Mechanism of Action of this compound

The following diagram illustrates the TRK signaling pathway and the mechanism by which this compound inhibits its activation, including in the context of acquired resistance.

Caption: TRK signaling pathway and this compound's mechanism of action.

Quantitative Data Summary

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Notes |

| Wild-Type TRKA | < 1.0[9] | Cell-free assay.[10] |

| Wild-Type TRKB | < 1.0[9] | |

| Wild-Type TRKC | < 1.0[9] | |

| TRKA G595R (Solvent Front) | 2.0[9][10] | |

| TRKC G623R (Solvent Front) | 2.3[9][10] | |

| TRKA G667C (xDFG) | 9.8[9][10] | |

| TRKC G696A | 2.5[10] |

Table 2: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | NTRK Fusion | IC50 (nM) |

| KM12 | Colorectal Cancer | TPM3-NTRK1 | ≤ 5.0[6][9][10][11] |

| CUTO-3 | ≤ 5.0[6][9][10][11] | ||

| MO-91 | ≤ 5.0[6][9][10][11] |

Note: In contrast, this compound at concentrations up to 10 µM had no inhibitory effect on the growth of 84 cell lines without a TRK fusion, highlighting its selectivity.[6][10]

Experimental Protocols

In Vitro Kinase Assays

Biochemical IC50 values were determined using cell-free enzymatic assays. Recombinant wild-type and mutant TRK kinase domains were incubated with a sub-saturating concentration of ATP and a substrate peptide. The inhibitory activity of this compound was measured by quantifying the reduction in substrate phosphorylation at various drug concentrations.

Cell Proliferation Assays

TRK fusion-positive cancer cell lines (e.g., KM12, CUTO-3, MO-91) were seeded in 96-well plates and treated with a dose range of this compound for a specified duration (e.g., 72 hours). Cell viability was assessed using a colorimetric assay such as CellTiter-Glo® (Promega) which measures ATP content as an indicator of metabolically active cells. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve.

In Vivo Xenograft Studies

All animal studies were conducted in accordance with institutional guidelines. For subcutaneous xenograft models, human cancer cell lines harboring NTRK fusions (e.g., KM12) or NIH-3T3 cells engineered to express wild-type or mutant TRK fusion proteins were implanted subcutaneously into the flanks of immunodeficient mice (e.g., nude mice).[9] Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. This compound was administered orally at specified doses and schedules (e.g., 10 mg/kg, p.o., daily).[10] Tumor volumes were measured regularly using calipers. At the end of the study, tumors were excised for pharmacodynamic analyses, such as immunoblotting for phosphorylated TRK.

In Vivo Anti-Tumor Efficacy

Preclinical in vivo studies have demonstrated that this compound effectively inhibits tumor growth in various TRKA-dependent xenograft models.[9][10] It has shown potent anti-tumor activity in models driven by wild-type TRKA as well as those harboring solvent front (G595R) and xDFG (G667C) resistance mutations.[9][10] In these models, oral administration of this compound led to a significant reduction in phosphorylated TRKA in the tumors and dose-dependent inhibition of tumor growth compared to vehicle-treated controls.[10]

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for the preclinical assessment of a next-generation TRK inhibitor like this compound.

References

- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 2. mskcc.org [mskcc.org]

- 3. benchchem.com [benchchem.com]

- 4. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sec.gov [sec.gov]

- 6. A Next-Generation TRK Kinase Inhibitor Overcomes Acquired Resistance to Prior TRK Kinase Inhibition in Patients with TRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. targetedonc.com [targetedonc.com]

- 8. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors this compound and repotrectinib - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cancer-research-network.com [cancer-research-network.com]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

The Rise of a Second-Generation TRK Inhibitor: A Technical Deep Dive into the Discovery and Development of Selitrectinib (LOXO-195)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selitrectinib (formerly LOXO-195), a potent and selective next-generation inhibitor of Tropomyosin Receptor Kinase (TRK), has emerged as a critical therapeutic agent for patients with TRK fusion-positive cancers who have developed resistance to first-generation inhibitors. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound. We delve into its mechanism of action, detailing its efficacy against acquired resistance mutations in the TRK kinase domain. This guide summarizes key quantitative data from preclinical and clinical studies in structured tables and provides detailed methodologies for the pivotal experiments that defined its profile. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of this targeted therapy.

Introduction: The Challenge of Acquired Resistance in TRK Fusion Cancers

The discovery of oncogenic fusions involving the Neurotrophic Tyrosine Receptor Kinase (NTRK) genes (NTRK1, NTRK2, and NTRK3) and the subsequent development of first-generation TRK inhibitors, such as larotrectinib and entrectinib, represented a significant advancement in precision oncology. These therapies demonstrated remarkable efficacy across a wide range of tumor types harboring TRK fusions. However, as with many targeted therapies, the emergence of acquired resistance limits the long-term durability of response.[1]

The primary mechanism of acquired resistance to first-generation TRK inhibitors involves the development of secondary mutations in the TRK kinase domain. These mutations, most commonly solvent front and gatekeeper substitutions, sterically hinder the binding of the first-generation inhibitors, leading to reactivation of TRK signaling and subsequent tumor progression. This clinical challenge necessitated the development of a next-generation TRK inhibitor capable of overcoming these resistance mechanisms.

The Discovery of this compound (LOXO-195): A Rational Design Approach

This compound was rationally designed to address the known mechanisms of acquired resistance to first-generation TRK inhibitors.[2] Its compact macrocyclic structure was engineered to effectively bind to the ATP-binding pocket of the TRK kinase domain, even in the presence of resistance mutations that create steric hindrance for its predecessors.[2] This design allows this compound to maintain potent inhibition of both wild-type TRK fusion proteins and those with acquired resistance mutations.

Mechanism of Action

This compound is an orally bioavailable, ATP-competitive, selective inhibitor of the TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC). By binding to the ATP-binding site of the TRK kinase, this compound blocks the phosphorylation and activation of the receptor. This, in turn, inhibits downstream signaling pathways, including the MAPK and PI3K/AKT pathways, which are crucial for cell growth, proliferation, and survival in TRK fusion-positive cancers. A key feature of this compound is its ability to potently inhibit TRK kinases harboring solvent front mutations (e.g., TRKA G595R, TRKC G623R) and gatekeeper mutations, which are common drivers of resistance to first-generation TRK inhibitors.[1][3]

Preclinical Development

In Vitro Efficacy

This compound demonstrated potent and selective inhibition of wild-type and mutated TRK kinases in biochemical and cell-based assays.

Table 1: In Vitro Inhibitory Activity of this compound (IC50)

| Target | IC50 (nM) |

| Wild-Type TRKA | 0.6[3] |

| Wild-Type TRKC | <2.5[4] |

| TRKA G595R (Solvent Front) | 2.0[3] |

| TRKC G623R (Solvent Front) | 2.3[3] |

| TRKA G667C (xDFG) | 2.5[3] |

| ETV6-TRKC (in Ba/F3 cells) | 1.2[4] |

| TRKAG595R/F589L (in Ba/F3 cells) | 468[2] |

This compound also showed potent anti-proliferative activity in various cancer cell lines harboring TRK fusions.

Table 2: Anti-proliferative Activity of this compound in TRK Fusion-Positive Cell Lines

| Cell Line | Cancer Type | TRK Fusion | IC50 (nM) |

| KM12 | Colorectal | TPM3-NTRK1 | ≤ 5[3] |

| CUTO-3 | - | - | ≤ 5[3] |

| MO-91 | - | - | ≤ 5[3] |

In Vivo Efficacy

In vivo studies using xenograft models demonstrated significant anti-tumor activity of this compound.

Table 3: In Vivo Tumor Growth Inhibition by this compound

| Xenograft Model | Treatment | Tumor Growth Inhibition (%) |

| LMNA–TRKAG595R NIH3T3 | 30 mg/kg this compound | 80[5] |

| TPM3–TRKA KM12 | 15 mg/kg Repotrectinib* | 13% regression[5] |

*Note: Direct comparative in vivo data for this compound in the TPM3-TRKA KM12 model at the same dose was not available in the reviewed sources. Repotrectinib data is provided for context as a next-generation TRK inhibitor.

Preclinical Pharmacokinetics

Clinical Development

The clinical development of this compound was primarily conducted through the Phase 1/2 clinical trial NCT03215511.

Phase 1/2 Clinical Trial (NCT03215511)

This first-in-human trial was designed to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of this compound in adult and pediatric patients with advanced solid tumors harboring NTRK gene fusions who had been previously treated with a TRK inhibitor.[6][7]

Table 4: Overview of the NCT03215511 Clinical Trial

| Parameter | Description |

| Phase | 1/2[7] |

| Patient Population | Adult and pediatric patients with NTRK fusion-positive solid tumors previously treated with a TRK inhibitor.[6] |

| Primary Objectives | Phase 1: To determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D). Phase 2: To evaluate the overall response rate (ORR). |

| Secondary Objectives | To characterize the safety and tolerability, pharmacokinetics, and duration of response. |

| Intervention | Oral administration of this compound.[6] |

Clinical Efficacy

This compound demonstrated meaningful clinical activity in patients who had developed resistance to first-generation TRK inhibitors, particularly in those with on-target resistance mutations.

Table 5: Clinical Efficacy of this compound in the NCT03215511 Trial

| Patient Population | Overall Response Rate (ORR) |

| All evaluable patients (n=29) | 34%[8] |

| Patients with TRK kinase domain mutations (n=20) | 45%[8] |

The most common adverse events observed were consistent with on-target TRK inhibition and included dizziness, ataxia, nausea, and fatigue.[8]

Experimental Protocols

In Vitro Cell Proliferation Assay (General Protocol)

A general protocol for assessing the anti-proliferative activity of this compound in TRK fusion-positive cancer cell lines is as follows:

-

Cell Culture: TRK fusion-positive cell lines (e.g., KM12) are cultured in appropriate media and conditions as recommended by the supplier.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a serial dilution of this compound or vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and IC50 values are calculated using a non-linear regression analysis.

In Vivo Xenograft Model (General Protocol)

A general protocol for evaluating the in vivo efficacy of this compound is as follows:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Tumor Implantation: Human cancer cells harboring a TRK fusion (e.g., LMNA–TRKAG595R NIH3T3) are subcutaneously injected into the flank of the mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.

-

Drug Administration: this compound is administered orally at specified doses and schedules. The control group receives a vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition is calculated.

Clinical Trial Protocol (NCT03215511) - Response Assessment

Tumor response in the NCT03215511 trial was assessed according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).[6][9] For patients with primary central nervous system (CNS) malignancies, the Response Assessment in Neuro-Oncology (RANO) criteria were used.[6]

RECIST 1.1 Key Principles:

-

Baseline Assessment: Identifies and measures target lesions (up to 5 total, max 2 per organ) and non-target lesions.

-

Follow-up Assessments: Target lesions are re-measured at each follow-up. The sum of the longest diameters of all target lesions is calculated.

-

Response Categories:

-

Complete Response (CR): Disappearance of all target lesions.

-

Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.

-

Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions, or the appearance of new lesions.

-

Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.

-

Future Directions and Conclusion

This compound represents a successful example of rational drug design to overcome acquired resistance to targeted cancer therapies. Its clinical development has provided a valuable treatment option for patients with TRK fusion-positive cancers who have progressed on first-generation inhibitors. Ongoing research continues to explore mechanisms of resistance to second-generation TRK inhibitors, such as the emergence of xDFG mutations, which may necessitate the development of third-generation agents or combination therapies.[1] The story of this compound underscores the dynamic nature of cancer evolution under therapeutic pressure and the importance of continued innovation in drug development.

Disclaimer: This document is intended for informational and educational purposes for a scientific audience. It is not a substitute for professional medical advice.

References

- 1. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Solid tumors harboring NTRK fusion | Study 20810 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]

- 8. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RECIST 1.1 – RECIST [recist.eortc.org]

A Comprehensive Technical Guide on the Kinase Activity of Selitrectinib Against TRKA, TRKB, and TRKC

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Selitrectinib (formerly LOXO-195 or BAY 2731954) is a next-generation, orally bioavailable, and selective inhibitor of the Tropomyosin Receptor Kinase (TRK) family, which includes TRKA, TRKB, and TRKC.[1] Developed to address acquired resistance to first-generation TRK inhibitors like larotrectinib and entrectinib, this compound has demonstrated potent activity against both wild-type TRK kinases and various resistance mutations.[2][3] This technical guide provides an in-depth overview of this compound's effects on TRKA, TRKB, and TRKC, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the associated signaling pathways and experimental workflows.

Mechanism of Action

The TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC), encoded by the NTRK1, NTRK2, and NTRK3 genes respectively, are crucial in neuronal development and function.[2][4] In various cancers, chromosomal rearrangements can lead to NTRK gene fusions, resulting in constitutively active TRK fusion proteins that drive oncogenesis.[5][6][7] These fusion proteins activate downstream signaling pathways, primarily the RAS/MAPK and PI3K/AKT pathways, promoting cell proliferation and survival.[2][4][8]

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the TRK kinase domain.[8][9] This action prevents the autophosphorylation and subsequent activation of the kinase, thereby blocking downstream signaling.[8] Its macrocyclic chemical structure is designed to overcome steric hindrance from mutations that confer resistance to first-generation inhibitors, particularly solvent-front mutations.[3][10]

Quantitative Analysis of Kinase Inhibition

This compound exhibits potent inhibitory activity against wild-type TRKA, TRKB, and TRKC kinases, with IC50 values in the low nanomolar range. Furthermore, it maintains significant potency against a variety of acquired resistance mutations that can emerge during treatment with first-generation TRK inhibitors.

Table 1: In Vitro Inhibitory Activity of this compound Against TRK Kinases

| Target Kinase | IC50 (nM) | Assay Type | Reference |

|---|---|---|---|

| Wild-Type TRKA | <1 - 0.6 | Biochemical | [11] |

| Wild-Type TRKB | <1 | Biochemical | [11] |

| Wild-Type TRKC | <1 - <2.5 | Biochemical | [11] |

| TRKA G595R (Solvent-Front Mutation) | 2.0 - 2.3 | Biochemical | [1] |

| TRKC G623R (Solvent-Front Mutation) | 2.0 - 2.3 | Biochemical | [1] |

| TRKA G667C (xDFG Mutation) | 9.8 | Biochemical | [1] |

| TRKC G696A (xDFG Mutation) | 2.5 | Biochemical | [1] |

Table 2: Cellular Proliferation Inhibition by this compound in TRK Fusion-Positive Cell Lines

| Cell Line | TRK Fusion | IC50 (nM) | Assay Type | Reference |

|---|---|---|---|---|

| KM12 | TPM3-NTRK1 | ≤5 | Cell Proliferation | [1] |

| CUTO-3 | ETV6-NTRK3 | ≤5 | Cell Proliferation | [1] |

| MO-91 | ETV6-NTRK3 | ≤5 | Cell Proliferation | [1] |

| Ba/F3 cells with xDFG mutations | Various | 124 - 341 | Cell Proliferation | [3] |

| Ba/F3 cells with TRKA G595R/F589L | LMNA-NTRK1 | 468 | Cell Proliferation | [2] |

Experimental Protocols

The characterization of this compound's activity against TRK kinases involves a series of standardized in vitro and cellular assays. Below are representative protocols for key experiments.

1. Biochemical Kinase Inhibition Assay (e.g., TR-FRET)

-

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified TRK kinases.

-

Methodology:

-

Preparation of Reagents:

-

Recombinant human TRKA, TRKB, or TRKC kinase domains are prepared.

-

A suitable biotinylated peptide substrate (e.g., poly-Glu-Tyr) is used.

-

ATP is prepared at a concentration near the Km for each kinase.

-

This compound is serially diluted in DMSO.

-

-

Assay Procedure:

-

The recombinant TRK kinase is incubated with varying concentrations of this compound in a kinase reaction buffer.

-

The kinase reaction is initiated by the addition of the peptide substrate and ATP.

-

The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.

-

-

Detection:

-

The reaction is stopped, and detection reagents (e.g., Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin for TR-FRET) are added.

-

The plate is incubated to allow for binding of the detection reagents.

-

-

Data Analysis:

-

The signal is read on a compatible plate reader.

-

The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration.

-

The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[12]

-

-

2. Cellular TRK Autophosphorylation Assay (Western Blot)

-

Objective: To assess the ability of this compound to inhibit the autophosphorylation of TRK receptors in a cellular context.

-

Methodology:

-

Cell Culture and Treatment:

-

A cell line with an endogenous TRK fusion (e.g., KM12 with TPM3-NTRK1) is cultured to sub-confluency.

-

Cells are treated with serially diluted concentrations of this compound for a specified time (e.g., 2 hours).

-

-

Cell Lysis and Protein Quantification:

-

Cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

The protein concentration of the lysates is determined using a BCA assay.

-

-

Western Blotting:

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for phosphorylated TRK (e.g., phospho-TrkA (Tyr490)).

-

Following washing, the membrane is incubated with an HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

3. Cell Proliferation Assay (e.g., CellTiter-Glo®)

-

Objective: To measure the effect of this compound on the viability of cancer cells dependent on TRK signaling.

-

Methodology:

-

Cell Seeding and Treatment:

-

TRK fusion-positive cells (e.g., KM12) are seeded in 96-well plates and allowed to attach overnight.

-

Cells are treated with a range of this compound concentrations.

-

-

Incubation:

-

The plates are incubated for a period that allows for multiple cell doublings (e.g., 72 hours).

-

-

Viability Measurement:

-

A reagent that measures ATP levels as an indicator of cell viability (e.g., CellTiter-Glo®) is added to each well.

-

The luminescence, which is proportional to the number of viable cells, is measured using a plate reader.

-

-

Data Analysis:

-

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the mechanism of action and evaluation process for this compound, the following diagrams are provided.

Conclusion

This compound is a potent and selective second-generation pan-TRK inhibitor that effectively targets wild-type TRKA, TRKB, and TRKC kinases, as well as clinically relevant acquired resistance mutations. Its robust activity in both biochemical and cellular assays, coupled with its efficacy in preclinical models, underscores its importance in the treatment of NTRK fusion-positive cancers, particularly in patients who have developed resistance to first-generation therapies. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel TRK inhibitors.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors this compound and repotrectinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ascopubs.org [ascopubs.org]

- 6. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Selitrectinib In Vitro Assays in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selitrectinib (formerly LOXO-195) is a next-generation, selective inhibitor of Tropomyosin Receptor Kinase (TRK) designed to overcome acquired resistance to first-generation TRK inhibitors.[1] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound in cancer cell lines harboring NTRK gene fusions. This compound has demonstrated potent inhibition of TRKA, TRKC, and various resistance mutations.[2][3]

The protocols outlined below cover key assays for determining cell viability, target engagement, and long-term proliferative potential.

Mechanism of Action

This compound is an orally bioavailable, ATP-competitive inhibitor of TRK kinases (TRKA, TRKB, and TRKC).[4][5] In cancer cells with activating NTRK gene fusions, the resulting chimeric TRK proteins are constitutively active, driving downstream signaling pathways such as the MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[6] this compound binds to the ATP-binding pocket of the TRK kinase domain, preventing autophosphorylation and subsequent activation of these downstream pathways.[4] This inhibition of TRK signaling leads to the induction of apoptosis and inhibition of cell growth in TRK fusion-positive tumors.[5]

A key advantage of this compound is its ability to inhibit TRK kinases with acquired resistance mutations, such as solvent-front mutations (e.g., TRKA G595R), that render first-generation inhibitors like larotrectinib ineffective.[7]

Signaling Pathway Diagram

Caption: this compound inhibits TRK receptor autophosphorylation.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound in various cancer cell lines.

| Cell Line | Cancer Type | NTRK Fusion/Mutation | IC50 (nM) | Reference |

| KM12 | Colorectal Cancer | TPM3-NTRK1 | ≤5 | [2] |

| CUTO-3 | Lung Adenocarcinoma | MPRIP-NTRK1 | ≤5 | [2] |

| MO-91 | Acute Myeloid Leukemia | ETV6-NTRK3 | ≤5 | [2] |

| Ba/F3 | Pro-B Cell Line | Wild-type TRK fusions | 1.8 - 3.9 | [6] |

| Ba/F3 | Pro-B Cell Line | Solvent front mutations | 2 - 10 | [6] |

Experimental Protocols

Cell Culture

Objective: To maintain and propagate cancer cell lines for use in in vitro assays.

Materials:

-

TRK fusion-positive cancer cell lines (e.g., KM12, CUTO-3, MO-91)

-

Appropriate cell culture medium (e.g., RPMI-1640, DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks and plates

-

Humidified incubator (37°C, 5% CO₂)

Protocol:

-

Culture cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

For adherent cells, subculture when they reach 70-80% confluency. a. Aspirate the culture medium and wash the cells with PBS. b. Add Trypsin-EDTA and incubate for a few minutes until cells detach. c. Neutralize the trypsin with complete medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.

-

For suspension cells, subculture by diluting the cell suspension with fresh medium to the recommended cell density.

-

Regularly check for mycoplasma contamination.

Cell Viability Assay (CellTiter-Glo®)

Objective: To determine the dose-dependent effect of this compound on the viability of cancer cell lines and calculate the IC50 value.

Caption: Workflow for the CellTiter-Glo® cell viability assay.

Materials:

-

TRK fusion-positive cancer cell lines

-

96-well opaque-walled microplates

-

This compound stock solution (in DMSO)

-

Complete culture medium

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

Protocol:

-

Seed cells into a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO).

-

Remove the medium from the cells and add the medium containing the different concentrations of this compound.

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Equilibrate the plate to room temperature for approximately 30 minutes.[3]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[3]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[3]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[3]

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of viable cells relative to the vehicle control and plot the results to determine the IC50 value.

Western Blot for TRK Phosphorylation

Objective: To assess the inhibitory effect of this compound on TRK autophosphorylation and downstream signaling pathways.

Materials:

-

TRK fusion-positive cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-TRKA, anti-total-TRKA, anti-phospho-ERK, anti-total-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Chemiluminescent substrate

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysates. Centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-TRKA) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe for total TRKA and a loading control like β-actin to ensure equal protein loading.

In Vitro Kinase Assay

Objective: To directly measure the inhibitory activity of this compound on recombinant TRK kinase.

Materials:

-

Recombinant human TRK kinase

-

Kinase reaction buffer

-

Peptide substrate for TRK

-

ATP

-

This compound

-

Kinase-Glo® Luminescent Kinase Assay kit

Protocol:

-

In a 96-well plate, incubate the recombinant TRK kinase with varying concentrations of this compound in the kinase reaction buffer for a short period.

-

Initiate the kinase reaction by adding the peptide substrate and ATP.

-

Allow the reaction to proceed for a defined time at a specific temperature (e.g., 30°C).

-

Stop the reaction and measure the amount of ATP remaining using the Kinase-Glo® reagent, which correlates with kinase activity.

-

Plot the percentage of kinase activity against the logarithm of the this compound concentration to determine the IC50.

Colony Formation Assay

Objective: To evaluate the long-term effect of this compound on the ability of single cancer cells to proliferate and form colonies.

Materials:

-

TRK fusion-positive cancer cell lines

-

6-well plates

-

Complete culture medium

-

This compound

-

Crystal violet solution

-